Cas no 1868277-15-9 (Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-)

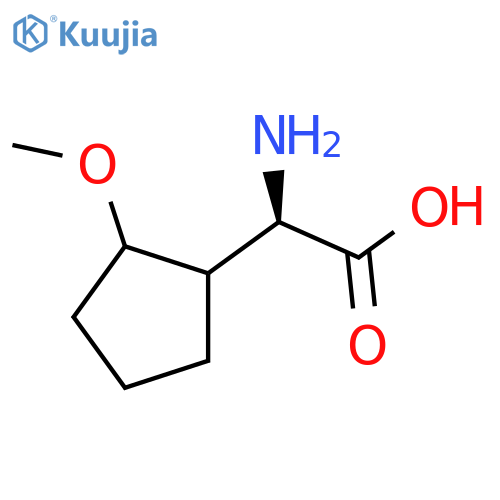

1868277-15-9 structure

商品名:Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- 化学的及び物理的性質

名前と識別子

-

- Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-

- (2R)-2-Amino-2-(2-methoxycyclopentyl)aceticacid

- EN300-1299942

- 1868277-15-9

- (2R)-2-Amino-2-(2-methoxycyclopentyl)acetic acid

-

- インチ: 1S/C8H15NO3/c1-12-6-4-2-3-5(6)7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m1/s1

- InChIKey: WPSMNFYLQFQIAF-KPGICGJXSA-N

- ほほえんだ: [C@H](C1CCCC1OC)(N)C(=O)O

計算された属性

- せいみつぶんしりょう: 173.10519334g/mol

- どういたいしつりょう: 173.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.3

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- 密度みつど: 1.16±0.1 g/cm3(Predicted)

- ふってん: 302.4±17.0 °C(Predicted)

- 酸性度係数(pKa): 2.37±0.10(Predicted)

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1299942-1.0g |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 1g |

$1414.0 | 2023-06-06 | ||

| Enamine | EN300-1299942-2500mg |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 2500mg |

$2071.0 | 2023-09-30 | ||

| Enamine | EN300-1299942-50mg |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 50mg |

$888.0 | 2023-09-30 | ||

| Enamine | EN300-1299942-5000mg |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 5000mg |

$3065.0 | 2023-09-30 | ||

| Enamine | EN300-1299942-0.25g |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 0.25g |

$1300.0 | 2023-06-06 | ||

| Enamine | EN300-1299942-5.0g |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 5g |

$4102.0 | 2023-06-06 | ||

| Enamine | EN300-1299942-500mg |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 500mg |

$1014.0 | 2023-09-30 | ||

| Enamine | EN300-1299942-0.05g |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 0.05g |

$1188.0 | 2023-06-06 | ||

| Enamine | EN300-1299942-10.0g |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 10g |

$6082.0 | 2023-06-06 | ||

| Enamine | EN300-1299942-100mg |

(2R)-2-amino-2-(2-methoxycyclopentyl)acetic acid |

1868277-15-9 | 100mg |

$930.0 | 2023-09-30 |

Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)- 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1868277-15-9 (Cyclopentaneacetic acid, α-amino-2-methoxy-, (αR)-) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量